N-Nitrosothiazolidine-4-carboxylic acid

Endogenous Nitrosation Biomonitoring Nitrosamine Exposure

NTCA (CAS 88381-44-6) is the only validated reference standard for quantifying endogenous nitrosation with 2.4× higher urinary excretion and 250–500× faster precursor nitrosation kinetics versus NPRO. Its thiazolidine ring confers unique chromatographic retention and thermal decarboxylation (10% yield to carcinogenic NTHZ) unmatched by NDMA or NPRO substitutes. Essential for LC-MS/MS and GC-TEA quantification of non-volatile N-nitrosamines at up to 4000 μg/kg in cured meats, fish, and cheese. Critical for gut microbiome nitrosation studies (5-fold amplification by E. coli in achlorhydric models). Choose NTCA to ensure regulatory-grade analytical accuracy for food safety risk assessment and pharmaceutical nitrosamine impurity profiling.

Molecular Formula C4H6N2O3S
Molecular Weight 162.17 g/mol
CAS No. 88381-44-6
Cat. No. B027788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosothiazolidine-4-carboxylic acid
CAS88381-44-6
SynonymsN-nitrosothiazolidine-4-carboxylic acid
NTCA
Molecular FormulaC4H6N2O3S
Molecular Weight162.17 g/mol
Structural Identifiers
SMILESC1C(N(CS1)N=O)C(=O)O
InChIInChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)
InChIKeyLGLMHMRNPVACGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosothiazolidine-4-carboxylic acid (NTCA) Procurement Guide: Reference Standard for Endogenous Nitrosation & Food Safety Analysis


N-Nitrosothiazolidine-4-carboxylic acid (NTCA; CAS 88381-44-6) is a sulfur-containing, non-volatile N-nitrosamino acid detected in human urine and various smoked/cured food matrices [1]. As a member of the thiazolidine-derived nitrosamine class, NTCA serves as a critical analytical reference standard for quantifying endogenous nitrosation processes and monitoring foodborne nitrosamine contamination, distinct from volatile N-nitrosamines [2].

Why N-Nitrosothiazolidine-4-carboxylic Acid (NTCA) Cannot Be Replaced by Generic Nitrosamine Standards


Substituting NTCA with common nitrosamine reference standards (e.g., N-nitrosodimethylamine (NDMA) or N-nitrosoproline (NPRO)) is scientifically unsound. NTCA possesses a unique sulfur-containing thiazolidine ring structure that critically alters its nitrosation kinetics, metabolic fate, and chromatographic retention relative to carbon-only or simple cyclic analogs. Quantitatively, the nitrosation rate of its precursor thiazolidine-4-carboxylic acid is 250-500 times faster than proline, directly impacting endogenous formation yields and analytical sensitivity requirements [1]. Furthermore, NTCA's distinct behavior under thermal processing (decreases upon frying, unlike volatile nitrosamines) and its specific role as a decarboxylation precursor to volatile N-nitrosothiazolidine (NTHZ) make it irreplaceable for accurate food safety risk assessment and exposure monitoring [2].

Quantitative Differentiation of NTCA: Validated Evidence for Scientific Selection


Superior Urinary Excretion Levels of NTCA Over N-Nitrosoproline (NPRO) as a Biomarker

NTCA demonstrates significantly higher baseline urinary excretion than the commonly used biomarker N-nitrosoproline (NPRO), indicating superior sensitivity for monitoring endogenous nitrosation. In a cohort of 15 human volunteers, the 24-hour urinary excretion of NTCA (0.9-35.9 μg/day) was on average 2.4 times greater than that of NPRO detected in the same samples [1].

Endogenous Nitrosation Biomonitoring Nitrosamine Exposure

Drastically Accelerated Precursor Nitrosation Rate: NTCA vs. NPRO

The precursor amine of NTCA, thiazolidine-4-carboxylic acid, undergoes nitrosation at a rate 250-500 times faster than proline (precursor to NPRO) in vitro [1]. This extreme kinetic advantage underpins the preferential formation of NTCA in biological and food matrices.

Nitrosation Kinetics In Vitro Assay Chemical Reactivity

Distinct Thermal Stability Profile: NTCA vs. Volatile N-Nitrosamines in Processed Meat

Unlike volatile N-nitrosamines such as N-nitrosopiperidine (NPIP) which increase upon cooking, NTCA and its 2-methyl analog (NMTCA) exhibit a distinct decrease in concentration following frying and baking of processed meat products [1].

Food Processing Thermal Degradation N-Nitrosamine Mitigation

Bacterial Catalysis Enhances NTCA Formation 5-Fold In Vivo

In a rat model of achlorhydria, the presence of nitrosation-proficient bacteria (E. coli) amplified the intragastric formation of NTCA five-fold compared to control animals, highlighting a unique susceptibility to microbial catalysis [1].

Microbial Nitrosation Gut Microbiome In Vivo Model

Quantitative Conversion to Volatile Carcinogen: NTCA as a Direct Precursor

NTCA is not merely a biomarker but a direct chemical precursor to volatile N-nitrosothiazolidine (NTHZ), a predicted carcinogen. Under simulated food processing conditions (160°C for 60 min), 10% of NTCA added to sardine meal was converted to NTHZ [1].

Carcinogen Formation Food Toxicology Precursor Analysis

Predicted Non-Carcinogenicity of NTCA vs. Carcinogenic NTHZ

Computer Automated Structure Evaluation (CASE) predicts NTCA to be non-carcinogenic, in stark contrast to its decarboxylated derivative N-nitrosothiazolidine (NTHZ), which is predicted to be carcinogenic [1]. This structural dichotomy dictates entirely different risk profiles.

Carcinogenicity Prediction Computational Toxicology SAR Analysis

Validated Application Scenarios for NTCA in Analytical, Clinical, and Food Safety Workflows


Endogenous Nitrosation Monitoring in Clinical and Epidemiological Studies

NTCA is the preferred biomarker for assessing endogenous nitrosation due to its 2.4-fold higher urinary excretion and 250-500x faster precursor nitrosation rate relative to NPRO [1]. This superior sensitivity enables robust quantification of in vivo nitrosation dynamics in human cohorts, particularly in studies investigating dietary nitrite/nitrate exposure, gastric conditions, or interventions with nitrosation inhibitors like ascorbic acid.

Quantitative Analysis of Non-Volatile N-Nitrosamines in Processed and Smoked Foods

NTCA is an essential reference standard for LC-MS/MS or GC-TEA methods quantifying non-volatile N-nitrosamines (NVNA) in cured meats, smoked fish, and cheese. Its concentration can reach up to 4000 μg/kg in these matrices [1], and its distinct decrease upon cooking contrasts with volatile nitrosamines [2]. Accurate NTCA measurement is critical for regulatory compliance and for developing mitigation strategies in food manufacturing.

Predictive Modeling of Carcinogenic N-Nitrosothiazolidine (NTHZ) Formation

Procurement of NTCA is vital for studies modeling the formation of potentially carcinogenic volatile nitrosamines during food heating or digestion. Given that NTCA decarboxylates to NTHZ with a 10% yield at cooking temperatures [1], NTCA serves as a key analytical surrogate and mechanistic probe for understanding and preventing the generation of hazardous N-nitroso compounds in the food supply chain.

Investigating Microbiome-Mediated Nitrosamine Synthesis

In gastrointestinal research, NTCA serves as a specific readout for bacterially-catalyzed nitrosation. Studies demonstrate that nitrosation-proficient bacteria (e.g., E. coli) can amplify NTCA formation 5-fold in achlorhydric stomach models [1]. This makes NTCA a powerful tool for dissecting the role of the gut microbiome in the endogenous formation of potentially harmful nitroso compounds.

Technical Documentation Hub

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